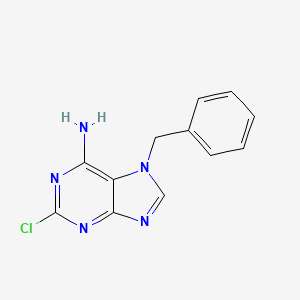

7-Benzyl-2-chloro-7H-purin-6-ylamine

Overview

Description

7-Benzyl-2-chloro-7H-purin-6-ylamine (BCP) is a novel compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. BCP is a member of the purine family, a group of compounds that play an important role in the metabolism of living organisms. BCP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, BCP has been found to have potential applications in the fields of drug delivery and drug discovery.

Scientific Research Applications

1. Use in Mapping DNA Repair Enzymes

Radiolabeled analogues of 6-benzyloxy-9H-purin-2-ylamine, structurally similar to 7-Benzyl-2-chloro-7H-purin-6-ylamine, have been used for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase (AGT), a DNA repair enzyme. These compounds, including Fluorine-18 and Iodine-131 labeled derivatives, have shown specific and saturable binding to purified AGT, which can help in understanding AGT's role in DNA repair mechanisms (Vaidyanathan et al., 2000).

2. Evaluation in Tumor Tissue Analysis

Compounds related to this compound have been synthesized for evaluating the activity of DNA repair enzyme O6-methylguanine-DNA-methyl-transferase (MGMT) in tumor tissue in vivo. Such studies aim to quantify the MGMT status of tumor and non-target tissue, which is significant for understanding tumor resistance to certain anticancer drugs (Schirrmacher et al., 2002).

3. Antibacterial Activity

This compound and its derivatives have been investigated for their antibacterial properties. One study synthesized a compound through nucleophilic substitution involving 6-chloro-7H-purin-2-ylamine and tested its antibacterial activity against various bacterial cultures, including Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent (Govori & Haziri, 2014).

4. Antiviral Activity

Related compounds have been synthesized and tested for antiviral activity, particularly against rhinovirus. These studies have shown that certain 9-benzyl-2-chloro-9H-purines, structurally akin to this compound, exhibit notable antiviral activity, indicating potential for development as antiviral agents (Kelley et al., 1988).

Safety and Hazards

While specific safety and hazard information for 7-Benzyl-2-chloro-7H-purin-6-ylamine is not available in the search results, general safety measures for handling chemical compounds should be followed. This includes avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

Mechanism of Action

Target of Action

It is structurally similar to6-Benzylaminopurine , a purine-based first-generation synthetic cytokinin . Cytokinins are plant hormones that regulate various processes, including cell division and differentiation.

Biochemical Pathways

Cytokinins like 6-benzylaminopurine are known to influence several pathways, including those involved in cell division, differentiation, and growth .

Result of Action

Based on its structural similarity to 6-benzylaminopurine, it may stimulate plant growth .

Properties

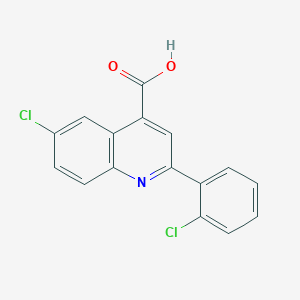

IUPAC Name |

7-benzyl-2-chloropurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLFBWHEVKVQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389576 | |

| Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56025-89-9 | |

| Record name | 2-Chloro-7-(phenylmethyl)-7H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56025-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)